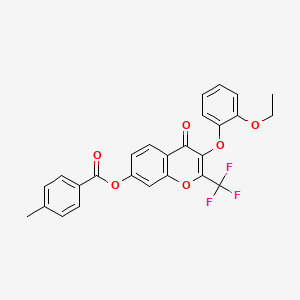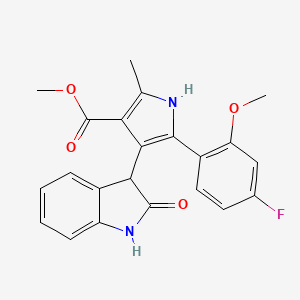
3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione is a chemical compound that features a thiazolidine ring substituted with a 3,4,5-trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3,4,5-trimethoxybenzoic acid with thiazolidine-2-thione. The process generally includes the following steps:
Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Acylation Reaction: The 3,4,5-trimethoxybenzoyl chloride is then reacted with thiazolidine-2-thione in the presence of a base such as pyridine to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidine ring.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiazolidine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit tubulin polymerization.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione involves its interaction with molecular targets such as tubulin. By binding to tubulin, it inhibits its polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic Acid: A precursor in the synthesis of the compound.
Thiazolidine-2-thione: The core structure of the compound.
Combretastatin Derivatives: Compounds with similar tubulin-inhibiting properties.
Uniqueness
3-(3,4,5-Trimethoxybenzoyl)-1,3-thiazolidine-2-thione is unique due to the combination of the 3,4,5-trimethoxybenzoyl group and the thiazolidine-2-thione ring
Properties
Molecular Formula |
C13H15NO4S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2-sulfanylidene-1,3-thiazolidin-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H15NO4S2/c1-16-9-6-8(7-10(17-2)11(9)18-3)12(15)14-4-5-20-13(14)19/h6-7H,4-5H2,1-3H3 |
InChI Key |
WBGZGPFRJSWWNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B11151810.png)
![8-methyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11151811.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B11151813.png)
![N-[(2S)-1-(1,3-benzothiazol-2-ylamino)-1-oxopropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B11151815.png)

![6-chloro-9-(3,5-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151826.png)
![N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11151833.png)
![N-(3-acetylphenyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11151848.png)
![5,7-bis[(2-methylallyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11151849.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11151860.png)

![6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B11151877.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11151878.png)
![N-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan](/img/structure/B11151881.png)
